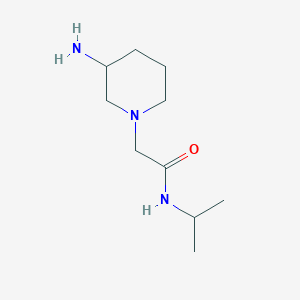

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide

Description

2-(3-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-aminopiperidine moiety linked to an isopropyl acetamide group. This compound is structurally analogous to several pharmacologically active molecules, particularly those targeting enzymes, receptors, or ion channels. Its synthesis typically involves coupling piperidine derivatives with bromoacetamides or similar electrophiles under basic conditions, as seen in related compounds (e.g., ).

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(2)12-10(14)7-13-5-3-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHDRWBCCXSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of Amino Group: The amino group at the third position of the piperidine ring can be introduced through a substitution reaction using reagents like ammonia or amines.

Attachment of Acetamide Group: The acetamide group is attached to the nitrogen atom of the piperidine ring through an acylation reaction using acetic anhydride or acetyl chloride.

Addition of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine, or reduce any oxidized derivatives back to the original compound.

Substitution: The compound can participate in substitution reactions, especially at the amino group or the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, biological activities, and pharmacological profiles of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide with analogous compounds.

Structural Analogues with Piperidine Moieties

- N-Substituted-2"-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Derivatives (7a-k) Structure: These compounds () feature a piperidine ring connected to a sulfonamide group and substituted acetamide.

- 2-(4-((3-(2-Methylpiperidin-1-yl)Propylamino)Methyl)Phenyl)-N-(3-(Piperidin-1-yl)Propyl)Acetamide (17{3,3}) Structure: Contains dual piperidine groups and an extended alkyl chain (). Synthesis: Prepared via nucleophilic substitution, highlighting the versatility of piperidine-acetamide scaffolds.

Analogues with Alternative Heterocycles

- 2-(3-Aminoazetidin-1-yl)-N,N-Bis(Propan-2-yl)Acetamide Structure: Replaces piperidine with a smaller azetidine ring ().

2-[(3R,6R)-6-Methyl-2,5-Dioxomorpholin-3-yl]-N-(Propan-2-yl)Acetamide

Pharmacologically Active Acetamides

- Brezivaptan (WHO 2023) Structure: 2-[3-(3-Chlorophenyl)-1-{4-[2-(Morpholin-4-yl)Ethyl]Phenyl}-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-yl]-N-(Propan-2-yl)Acetamide (). Key Difference: The triazole and morpholine groups introduce multi-target specificity absent in the target compound.

HC-030031 and CHEM-5861528

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Key Research Findings

- Receptor Antagonism : Brezivaptan’s success as a vasopressin antagonist highlights the therapeutic relevance of N-isopropyl acetamide motifs in receptor targeting.

- Structural Flexibility : Azetidine and morpholine analogues () show that ring size and substituents dramatically alter bioavailability and target engagement.

Biological Activity

Overview

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is C10H18N2O, and it features a piperidine ring with an amino group at the third position and an acetamide group attached to the nitrogen atom. The isopropyl substituent enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The precise mechanism of action for 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially acting as an agonist or antagonist at various receptors, enzymes, or ion channels. This modulation can influence diverse biological processes, which is critical for its therapeutic efficacy.

Biological Activities

Research indicates that 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating potential for 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide in treating infections.

- Antiviral Activity : There is ongoing research into the antiviral properties of this compound, particularly concerning its ability to inhibit viral replication mechanisms.

- Anticancer Potential : The compound's unique structure may also confer anticancer properties, although specific studies are still required to substantiate these claims.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Aminopiperidin-1-yl)-N-methylacetamide | C8H16N2O | Lacks isopropyl group; primarily studied for analgesic properties |

| 2-(3-Aminopiperidin-1-yl)-N-ethylacetamide | C9H18N2O | Similar structure; different substitution pattern affects biological activity |

| 2-(3-Aminopiperidin-1-yl)-N-(propan-2-yl)propionamide | C11H20N2O | Contains propionamide instead of acetamide; potential variations in activity |

The presence of the isopropyl group in 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is significant as it may enhance lipophilicity and receptor affinity compared to its analogs, thus influencing its pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.